1-(2-hidroxietil)imidazolidina-2-tiona

Descripción general

Descripción

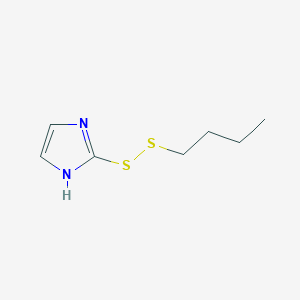

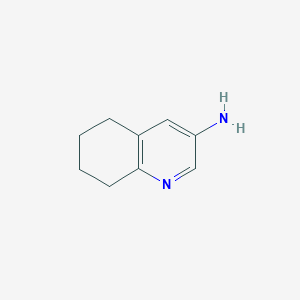

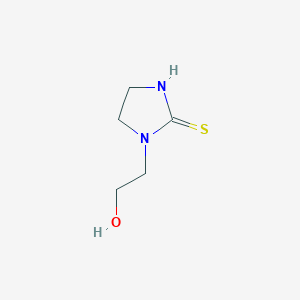

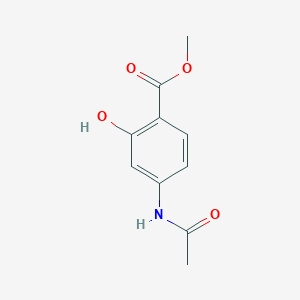

1-(2-Hydroxyethyl)-2-imidazolidinethione, also known as 1-(2-Hydroxyethyl)-2-imidazolidinethione, is a useful research compound. Its molecular formula is C5H10N2OS and its molecular weight is 146.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Hydroxyethyl)-2-imidazolidinethione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Hydroxyethyl)-2-imidazolidinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-2-imidazolidinethione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrólitos de gel-polímero para baterías de litio-azufre

Este compuesto sirve como precursor para la síntesis de electrólitos de gel-polímero basados en terpolímero de poliepiclorohidrina reticulado (GECO). Estos electrólitos de gel-polímero tienen aplicaciones en baterías de litio-azufre, donde contribuyen a mejorar el rendimiento y la estabilidad de la batería .

Producto de degradación en la limpieza de gases de escape

La 1-(2-hidroxietil)imidazolidina-2-tiona es un producto de degradación de las monoetanolaminas utilizadas en la limpieza de absorción de gases de escape. Comprender su comportamiento durante el tratamiento de gases de escape es esencial para optimizar las estrategias de protección ambiental .

Compuestos bioactivos de ditiocarbamato de organoestaño

Mientras investigaban la síntesis de compuestos bioactivos de ditiocarbamato de organoestaño, los investigadores descubrieron la this compound como un subproducto de las reacciones de ciclación in situ. Estas reacciones de ciclación son métodos convenientes para formar 1-alquil-2-imidazolidinetionas. La actividad biológica de los ditiocarbamatos metálicos, incluidas las posibles propiedades anticancerígenas y antimicrobianas, ha sido objeto de interés .

Análisis espectroscópico y determinación de la estructura cristalina

A pesar de su interés quimioterapéutico histórico, falta un análisis espectroscópico detallado de la this compound. Los investigadores han caracterizado este compuesto utilizando espectroscopias IR, UV, 1H, 13C{1H} y 2D RMN. Además, la cristalografía de rayos X de monocristal confirmó su estructura molecular cíclica, revelando un anillo de cinco miembros no planar con densidad de electrones π localizada sobre el cromóforo CN2S .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown activity as adenosine-a2b receptor antagonists , which play a significant role in various physiological processes, including neurotransmission and immune response.

Mode of Action

It’s known that the compound was obtained as a product from an in situ reaction between n-(2-hydroxyethyl)ethylenediamine, carbon disulfide, potassium hydroxide, and di(4-fluorobenzyl)tin dichloride . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as an adenosine-a2b receptor antagonist , it may influence pathways related to neurotransmission and immune response.

Pharmacokinetics

In silico studies predicted good pharmacokinetics properties and promising drug-like characteristics for similar compounds . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

It’s known that similar compounds have shown potential anti-cancer and anti-microbial activities

Action Environment

It’s known that similar compounds have been used in the electroplating of metals and as a corrosion inhibitor , suggesting that the compound may be stable and effective in various environmental conditions.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, as suggested by the presence of thioamide–N–H . O (hydroxy) and hydroxy–O–H . S (thione) hydrogen bonds in the crystal structure of the compound .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic molecular structure, confirmed by single crystal X-ray crystallography, shows the five-membered ring to be non-planar and the π-electron density to be localized over the CN2S chromophore .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation within cells .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEITPOSEVENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061311 | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-49-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione?

A1: The research highlights the presence of specific hydrogen bonds in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione: thioamide–N–H…O(hydroxy) and hydroxy–O–H…S(thione) []. These interactions are significant because they contribute to the formation of supramolecular layers within the crystal lattice. This type of self-assembly driven by hydrogen bonding can influence the compound's physical properties, such as melting point, solubility, and stability. Understanding these intermolecular interactions is crucial for predicting the compound's behavior in solid-state and potentially in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)